molecular formula C15H19N5O3S B2891204 (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286698-16-5

(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

カタログ番号: B2891204
CAS番号: 1286698-16-5
分子量: 349.41
InChIキー: MJSOQSVHYUAKNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-methylthiazole group at the N1 position and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone moiety at the C4 position. The triazole-thiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .

特性

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-9-24-14(16-10)20-11(2)12(17-18-20)13(21)19-5-3-15(4-6-19)22-7-8-23-15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOQSVHYUAKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₈N₄O₂S, featuring a triazole ring and a spirocyclic structure which are significant for its biological interactions. The presence of the thiazole moiety is particularly noteworthy due to its established pharmacological relevance.

Potential Biological Targets

The compound is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Structural similarities with known bioactive compounds suggest that it may influence several biochemical pathways:

  • Antimicrobial Activity : Compounds containing triazole and thiazole rings have been documented to exhibit antimicrobial properties.
  • Anticancer Effects : Research indicates that similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against a range of bacteria and fungi.
AnticancerPotential to inhibit cancer cell proliferation in vitro.
Anti-inflammatoryMay modulate inflammatory pathways based on structural analogs.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of derivatives similar to the target compound. The synthesized Mannich bases from spirocyclic compounds demonstrated significant antibacterial activity against various strains, suggesting that modifications in the structure can enhance biological activity .

Anticancer Activity

In vitro studies have shown that compounds with triazole scaffolds can effectively target cancer cells. For instance, derivatives were tested against the HCT-116 colon carcinoma cell line, revealing IC50 values indicating potent cytotoxicity .

Comparative Analysis

To contextualize the biological activity of the compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Biological Activity
5-Methyl-1H-1,2,3-triazoleStructureAntifungal properties
4-MethylthiazoleStructureAntibacterial and anticancer activities
1-(4-Bromobenzyl)-5-methyl-1H-triazoleStructureBroad spectrum antimicrobial effects

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles:

Compound Class Key Structural Features Key Differences
Triazole-thiadiazoles 1,2,3-triazole fused with 1,3,4-thiadiazole (e.g., compounds 13a–13d in ) Lacks the spirocyclic system; instead, incorporates hydrazone-linked thiadiazoles .
Triazole-pyrazole hybrids Triazole linked to pyrazole (e.g., compounds 4 and 5 in ) Substituted with chlorophenyl/fluorophenyl groups; planar conformation dominates .
Spirocyclic triazoles Spiro systems combined with triazole (e.g., 1,4-dioxa-8-azaspiro[4.5]decan derivatives) Rare in literature; limited data on bioactivity compared to non-spiro analogues .

Pharmacological and Physicochemical Comparisons

Antitumor Activity

  • Triazole-thiadiazole derivatives (e.g., compound 9b) : Exhibit potent activity against HepG2 (IC₅₀ = 2.94 µM) and MCF-7 (IC₅₀ = 3.4 µM) via inhibition of tubulin polymerization .
  • Thiazole-pyrazole hybrids (): No bioactivity reported; structural studies emphasize planarity, which may limit membrane permeability .
  • Target Compound : The spirocyclic system may improve solubility and target engagement compared to planar analogues, though experimental validation is needed.

Metabolic Stability

  • Hydrazone-linked compounds () : Susceptible to hydrolysis in acidic environments, reducing oral bioavailability .
  • Spirocyclic systems : Demonstrated resistance to enzymatic degradation in related compounds (e.g., spirooxindoles), suggesting enhanced stability .

Key Research Findings and Gaps

  • Structural Insights : X-ray diffraction of isostructural compounds () confirms the impact of fluorophenyl groups on molecular conformation, a feature absent in the target compound .
  • Bioactivity Gaps : While thiadiazole-triazole hybrids show promise in oncology, the spirocyclic variant’s activity remains unstudied. Priority should be given to in vitro screening against kinase targets (e.g., EGFR, VEGFR) .
  • Synthetic Challenges : Scalability of spirocyclization steps requires optimization; current methods for analogous systems suffer from low yields (~50%) .

Q & A

Q. What are the recommended synthetic strategies for (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product .
  • Step 2 : Introduction of the 4-methylthiazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution under anhydrous conditions (e.g., DMF at 80°C for 12 hours) .
  • Step 3 : Construction of the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone using spiroannulation reactions with ketone precursors, optimized via reflux in acetonitrile .
    Critical parameters : Solvent purity, reaction time, and temperature control to avoid side products like over-oxidized thiazole derivatives .

Q. How can spectroscopic techniques confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR to verify spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for dioxa protons) and triazole/thiazole ring integration .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and 3100–2900 cm1^{-1} (sp3^3 C-H in spirocycle) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ and fragmentation patterns consistent with the triazole-thiazole-spiro system .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • In vitro kinase profiling : Use a panel of 50+ kinases (e.g., CDK, MAPK families) to identify selectivity. Include positive controls (e.g., staurosporine) and measure IC50_{50} values via fluorescence polarization .
  • Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding pocket residues) to validate binding interactions predicted by molecular docking .
  • Data analysis : Apply hierarchical clustering of inhibition profiles to group kinases by sensitivity, resolving contradictions from overlapping substrate specificities .

Q. How can computational modeling resolve conflicting data on the compound’s conformational stability?

  • Molecular dynamics (MD) simulations : Simulate the spirocyclic system in explicit solvent (e.g., water, 300 K) to assess ring puckering and hydrogen-bonding stability. Compare with X-ray data (if available) .
  • QM/MM calculations : Quantify energy barriers for spirocycle ring-opening (e.g., activation energy >25 kcal/mol suggests high stability) .
  • Contradiction mitigation : Cross-validate with variable-temperature NMR to detect dynamic processes (e.g., coalescence of diastereotopic protons) .

Q. What methodologies elucidate the compound’s metabolic stability in hepatic microsomes?

  • Phase I metabolism assay : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the spirocycle or thiazole methyl group) .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .
  • Data interpretation : Use kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance (CLint_{int}) and extrapolate to in vivo hepatic clearance .

Methodological Challenges and Solutions

Q. How to address low yields in the final spirocyclic coupling step?

  • Optimization strategies :
    • Solvent screening : Replace DMF with DMA or NMP to enhance solubility of polar intermediates .
    • Catalyst selection : Test Pd(OAc)2_2/XPhos for Suzuki couplings, which improves efficiency for sterically hindered substrates .
    • Temperature gradient : Perform reactions under microwave irradiation (100°C, 30 min) to reduce decomposition .

Q. How to differentiate biological activity artifacts from true target engagement?

  • Counter-screening : Include off-target assays (e.g., hERG channel binding, cytotoxicity in HEK293 cells) to exclude false positives .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in cell lysates treated with the compound .
  • Negative controls : Use enantiomerically pure analogs to rule out non-specific effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。